N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with intriguing properties. With a multi-functional group structure, this compound finds relevance in various scientific fields including chemistry, biology, and medicine. The combination of fluorine, triazine, and pyridine moieties within its structure offers a unique framework for diverse chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3/c16-10-2-3-12-11(7-10)15(24)21(20-19-12)6-5-17-14(23)9-1-4-13(22)18-8-9/h1-4,7-8H,5-6H2,(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAJKCIFVCKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step procedures. One common approach begins with the preparation of the benzo[d][1,2,3]triazine core, followed by the introduction of the fluorine atom using electrophilic fluorination agents. The synthesis continues with the formation of the dihydropyridine ring through cyclization reactions, and finally, the carboxamide group is introduced via amidation reactions. These steps often require precise control of reaction conditions, including temperature, pH, and solvent choices, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized versions of laboratory methods. This includes the use of continuous flow reactors for better control of reaction conditions and to facilitate large-scale synthesis. The industrial production also incorporates rigorous purification techniques such as crystallization and chromatography to ensure the compound's purity meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes a variety of chemical reactions including:
Oxidation: It can be oxidized to introduce additional functional groups or to alter its electronic properties.
Reduction: The compound can be reduced to modify its triazine or pyridine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, making it a versatile intermediate for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic fluorination agents like Selectfluor. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethyl sulfoxide.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield compounds with additional ketone or hydroxyl groups, while substitution reactions can introduce various substituents into the pyridine or triazine rings, potentially leading to new derivatives with enhanced biological activities.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable building block in synthetic organic chemistry, enabling the creation of complex molecules for various purposes.
Biology: This compound is used in studying enzyme interactions and cellular pathways due to its ability to modulate specific biological targets.
Medicine: In pharmaceutical research, it shows potential as a lead compound for developing new drugs, particularly for conditions involving enzymatic dysregulation or receptor interactions.
Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing its binding affinity to certain enzymes or receptors. The triazine and pyridine rings provide structural support and electronic characteristics that facilitate these interactions. Once bound, the compound can modulate the activity of its target, either inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar compounds include other fluorinated triazine and pyridine derivatives, such as:
6-fluoro-1,2,3-triazine derivatives
Pyridine-3-carboxamide compounds: What sets N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in both basic and applied research contexts.
The detailed structural features and diverse applications underscore its importance and potential in advancing scientific knowledge and technological innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
